molecular formula C16H16FN3O3S B12419942 BRD4 Inhibitor-17

BRD4 Inhibitor-17

Número de catálogo: B12419942
Peso molecular: 349.4 g/mol
Clave InChI: UQXHNDHWFYISEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BRD4 Inhibitor-17 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extra-terminal (BET) family. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and transcriptional activity. This compound has gained significant attention due to its potential therapeutic applications in cancer, inflammation, and other diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BRD4 Inhibitor-17 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the following steps :

    Formation of Intermediate: A key intermediate is synthesized by reacting a substituted benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The intermediate is then coupled with a triazole or azapine derivative under specific conditions to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

BRD4 Inhibitor-17 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving solvents like dichloromethane or methanol and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .

Aplicaciones Científicas De Investigación

BRD4 Inhibitor-17 has a wide range of scientific research applications, including:

Mecanismo De Acción

Actividad Biológica

BRD4 (Bromodomain Containing 4) is a key epigenetic regulator involved in various cellular processes, including transcriptional regulation and cell cycle control. The development of BRD4 inhibitors, such as BRD4 Inhibitor-17, has garnered significant attention for their potential therapeutic applications in cancer and inflammatory diseases. This article explores the biological activity of this compound, summarizing its mechanisms of action, efficacy in preclinical models, and implications for future therapeutic strategies.

BRD4 functions primarily by binding to acetylated lysines on histones, facilitating the recruitment of transcriptional machinery to chromatin. This action is crucial for the expression of genes associated with cell proliferation and survival. This compound disrupts this interaction, leading to:

  • Inhibition of Transcriptional Activation : By blocking BRD4's binding to acetylated histones, this compound effectively reduces the transcription of oncogenes such as c-Myc and Cyclin D1, which are pivotal in cancer progression .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by modulating key survival pathways .
  • Cell Cycle Arrest : Research indicates that this compound can halt the cell cycle at the G0/G1 phase, preventing further proliferation of malignant cells .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound across different cancer models. The following table summarizes key findings from these investigations:

Study Cell Line/Model IC50 (µM) Effects Observed
Kim et al. (2021)Ty82 (NUT midline carcinoma)0.85Significant cytotoxicity and reduced proliferation
ResearchGate (2022)MV4-11 (acute myeloid leukemia)0.78Induced apoptosis and inhibited oncogene expression
PMC5464988 (2017)Various cancer modelsN/ASuppressed inflammation and tumor growth in vivo

Case Studies

  • NUT Midline Carcinoma : In a study by Kim et al., this compound demonstrated potent cytotoxic effects against the Ty82 cell line, with an IC50 value indicating strong inhibition of cell proliferation. The compound also showed efficacy in xenograft models, suggesting its potential for clinical application .
  • Acute Myeloid Leukemia : Another investigation revealed that this compound effectively inhibited MV4-11 cell growth with an IC50 value of 0.78 µM. The treatment led to significant reductions in c-Myc and CDK6 expression levels, highlighting its role in targeting critical oncogenic pathways .
  • Salivary Adenoid Cystic Carcinoma : A study focused on JQ1 (a related BRD4 inhibitor) demonstrated similar mechanisms where inhibition led to decreased BRD4 expression and downregulation of Cyclin D1 and BCL-2, suggesting a consistent pattern across different cancer types .

Implications for Therapy

The biological activity of this compound indicates its potential as a therapeutic agent in oncology:

  • Targeting Oncogenic Pathways : By inhibiting BRD4, this compound disrupts essential signaling pathways involved in tumor growth and survival.
  • Combination Therapies : Given its mechanism of action, combining BRD4 inhibitors with other therapeutic modalities (e.g., chemotherapy or immunotherapy) could enhance treatment efficacy and overcome resistance mechanisms observed in various cancers .
  • Inflammatory Diseases : Beyond oncology, there is emerging evidence that BRD4 inhibitors may also play a role in managing chronic inflammatory conditions by modulating cytokine production .

Propiedades

Fórmula molecular

C16H16FN3O3S

Peso molecular

349.4 g/mol

Nombre IUPAC

4-fluoro-3-methyl-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide

InChI

InChI=1S/C16H16FN3O3S/c1-10-7-13(4-5-14(10)17)24(22,23)19-12-3-6-15-11(8-12)9-20(2)16(21)18-15/h3-8,19H,9H2,1-2H3,(H,18,21)

Clave InChI

UQXHNDHWFYISEE-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N(C3)C)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.